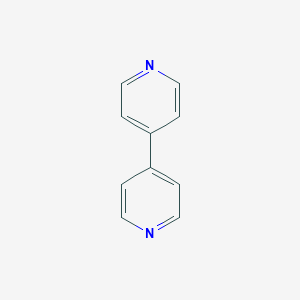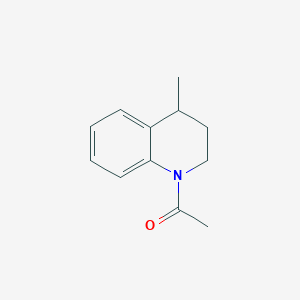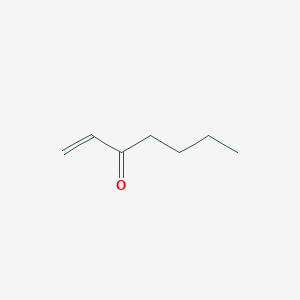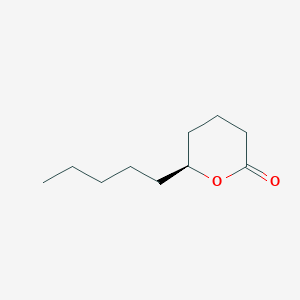
(6S)-6-pentyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-pentyloxan-2-one, also known as ethyl 6-pentyl-2-oxocyclohex-1-ene-1-carboxylate, is a cyclic ester that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (6S)-6-pentyloxan-2-one is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. This compound has been shown to interact with several enzymes and receptors, leading to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (6S)-6-pentyloxan-2-one can have a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties and may also have neuroprotective effects. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6S)-6-pentyloxan-2-one in lab experiments is its unique structure, which may allow for the development of new compounds with improved properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving (6S)-6-pentyloxan-2-one. One area of interest is the development of new compounds based on its structure, which may have improved properties for use in various applications. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of (6S)-6-pentyloxan-2-one involves the reaction of (6S)-6-pentyloxan-2-one cyclohex-2-enecarboxylate with pentylmagnesium bromide in the presence of a catalyst. The resulting product is then treated with acid to yield the desired cyclic ester.
Aplicaciones Científicas De Investigación
(6S)-6-pentyloxan-2-one has been used in several scientific research applications, including studies on the synthesis of new compounds and the development of novel materials. It has also been investigated as a potential drug target for the treatment of various diseases.
Propiedades
Número CAS |
59285-67-5 |
|---|---|
Nombre del producto |
(6S)-6-pentyloxan-2-one |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(6S)-6-pentyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
Clave InChI |
GHBSPIPJMLAMEP-VIFPVBQESA-N |
SMILES isomérico |
CCCCC[C@H]1CCCC(=O)O1 |
SMILES |
CCCCCC1CCCC(=O)O1 |
SMILES canónico |
CCCCCC1CCCC(=O)O1 |
Pureza |
95% min. |
Sinónimos |
Delta - 6S - Decalactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



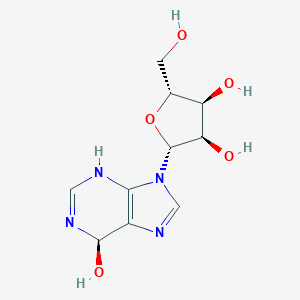
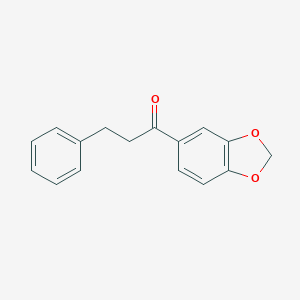
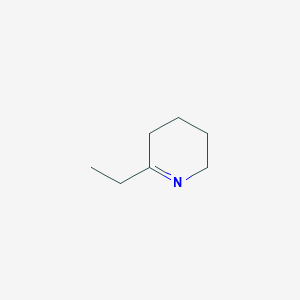
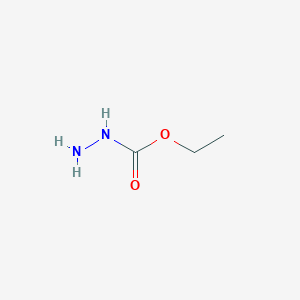
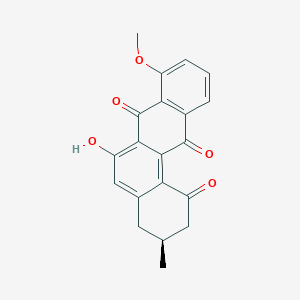
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
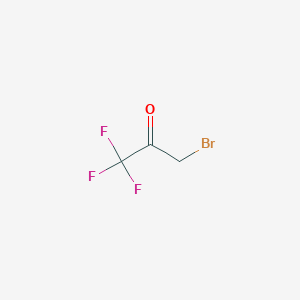
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
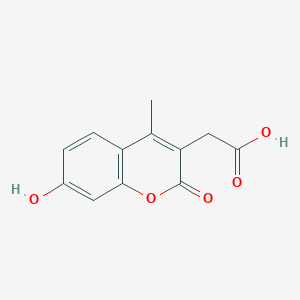
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
